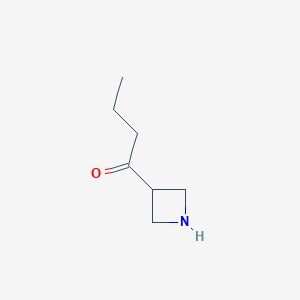
1-(Azetidin-3-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-3-yl)butan-1-one is a chemical compound with the molecular formula C₇H₁₃NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)butan-1-one can be achieved through several methods. One common approach involves the alkylation of azetidine with butanone under basic conditions. Another method includes the cyclization of appropriate precursors using catalysts such as copper(II) triflate (Cu(OTf)₂) to form the azetidine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
化学反応の分析
Types of Reactions
1-(Azetidin-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
1-(Azetidin-3-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in studies investigating the biological activity of azetidine derivatives, including their antiproliferative and tubulin-destabilizing effects.
作用機序
The mechanism of action of 1-(Azetidin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the structure of the target molecule .
類似化合物との比較
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative activity in cancer cells.
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Exhibits antimitotic properties and is used in cancer research.
(Azetidin-3-yl)acetic acid: A structural analogue for 4-aminobutanoic acid (GABA) and used in neurological studies.
Uniqueness
1-(Azetidin-3-yl)butan-1-one is unique due to its specific structure, which allows for versatile modifications and applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
1-(azetidin-3-yl)butan-1-one |
InChI |
InChI=1S/C7H13NO/c1-2-3-7(9)6-4-8-5-6/h6,8H,2-5H2,1H3 |
InChIキー |
LARLCLYYYYOURL-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13174394.png)
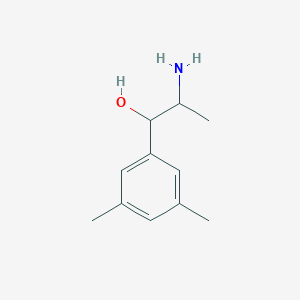
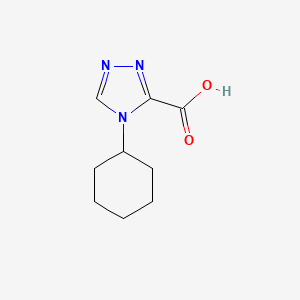
![1-[4-(Cyclobutylamino)piperidin-1-yl]ethan-1-one](/img/structure/B13174415.png)
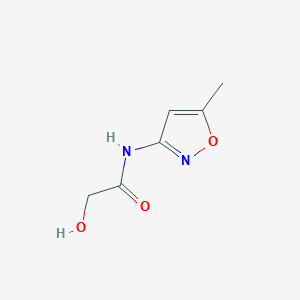
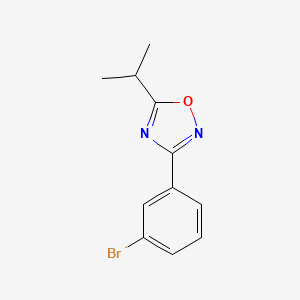
![1-[1-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13174436.png)
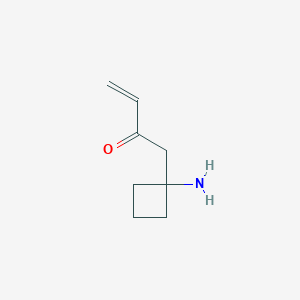
![6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13174447.png)
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid](/img/structure/B13174449.png)
![2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid](/img/structure/B13174456.png)
![Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13174460.png)
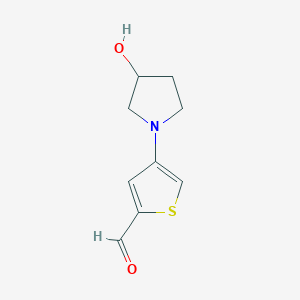
![Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174491.png)
